
2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-carbaldehyde is a chemical compound characterized by the presence of a trifluorophenyl group attached to an imidazole ring, which is further functionalized with a carbaldehyde group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a trifluorophenylboronic acid reacts with a halogenated imidazole derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and efficient purification techniques such as crystallization and chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products:
Oxidation: 2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-carbaldehyde has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets:
相似化合物的比较
- 2-(3,4,5-Trifluorophenyl)-1H-imidazole-4-carbaldehyde
- 2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-carboxylic acid
- 2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-methanol
Comparison:
- Structural Differences: While these compounds share the trifluorophenyl and imidazole core, they differ in the functional groups attached to the imidazole ring.
- Chemical Properties: The presence of different functional groups (aldehyde, carboxylic acid, methanol) affects their reactivity and solubility.
- Applications: Each compound has unique applications based on its chemical properties. For example, the carboxylic acid derivative may be more suitable for applications requiring higher polarity, while the methanol derivative may be used in reactions requiring a hydroxyl group .
属性
分子式 |
C10H5F3N2O |
|---|---|
分子量 |
226.15 g/mol |
IUPAC 名称 |
2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H5F3N2O/c11-7-1-5(2-8(12)9(7)13)10-14-3-6(4-16)15-10/h1-4H,(H,14,15) |
InChI 键 |
FZDCAHCVDHIZNR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)F)F)C2=NC=C(N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


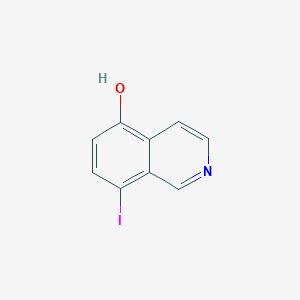
![Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13697581.png)


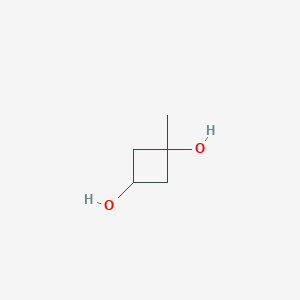

![3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide](/img/structure/B13697644.png)
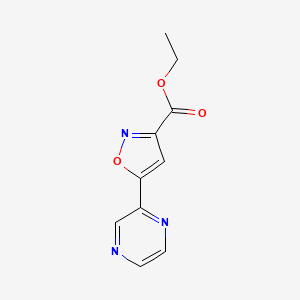
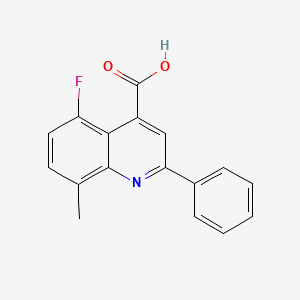
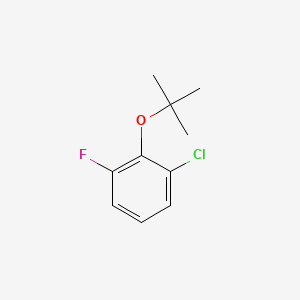
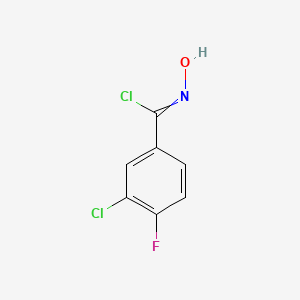
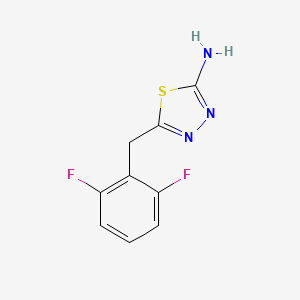
![6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13697666.png)

